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Compound of Interest |

1-[(2-
Compound Name: Chlorophenyl)methyl]cyclopropan-
1-ol
CAS No.: 1249457-49-5
Cat. No.: B1489767

Executive Summary & Strategic Analysis

1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol is not merely a static alcohol; it is a high-
energy, strained intermediate (approx.[1] 27.5 kcal/mol strain energy) capable of unique
reactivity patterns unavailable to linear alcohols.[1][2] In drug discovery, particularly for
antifungal azoles (e.g., prothioconazole analogs) and kinase inhibitors, this scaffold serves as a
latent ethyl ketone equivalent or a

-carbon radical precursor.[1]

Key Reactivity Profile:

» Homo-Enolate Reactivity: Under acidic/basic conditions, the ring opens to form linear
ketones.

» Single Electron Transfer (SET): Oxidative ring opening generates

-keto radicals for C-C bond formation.[1]

» Electrophilic Trapping: Reaction with halogens yields

-haloketones, critical for heterocycle construction (thiazoles/imidazoles).[1]
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Chemical Structure & Properties

Property Data
IUPAC Name 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol
Molecular Formula C11H13CIO
Molecular Weight 196.67 g/mol
) 2-Chlorobenzyl group (Lipophilic, metabolically
Key Moiety
stable)

Functional Group Tertiary Cyclopropanol (Strained, acid-sensitive)

- Stable at neutral pH/RT.[1] Rapid rearrangement
Stability

<pH 3 or>pH10.[1]

Derivatization Protocols
Protocol A: Regioselective Ring Opening to -Benzyl
Ethyl Ketones

Application: Synthesis of chain-extended ketone intermediates for reductive amination or
Grignard addition.[1] Mechanism: Acid-catalyzed protonation of the cyclopropane ring leads to
C1-C2 bond cleavage, relieving strain and generating the thermodynamic ketone product.

Reagents:
e Substrate: 1-CBCP (1.0 equiv)[1]
e Acid Catalyst:

-Toluenesulfonic acid (
TSA) (0.05 equiv) or HCI (1M in dioxane)[1]

e Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:
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e Dissolution: Dissolve 10 mmol of 1-CBCP in 50 mL of anhydrous DCM under
atmosphere.

o Catalysis: Add
TSA (0.5 mmol) at 0°C.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

o Monitoring: TLC will show the disappearance of the polar alcohol and appearance of a
less polar ketone.

e Quench: Wash with saturated
(2 x 20 mL).

« |solation: Dry organic layer over
, filter, and concentrate in vacuo.

e Product:1-(2-chlorophenyl)butan-2-one.

o Note: The ring opening inserts the carbonyl at C1 and reduces C2/C3 to an ethyl chain.

Protocol B: Oxidative Radical Cross-Coupling (The
"Manganese Route")

Application: Accessing

-functionalized ketones (e.qg.,

-keto nitriles or phenanthridines) via radical intermediates.[1] Mechanism: Mn(lll) induces
Single Electron Transfer (SET), generating an alkoxy radical which undergoes

-scission to form a primary carbon radical.[1]

Reagents:

e Substrate: 1-CBCP (1.0 equiv)[1]
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e Oxidant:

(2.0 equiv) or
[1]

o Trapping Agent: Vinyl sulfone, Acrylate, or Styrene derivative (1.5 equiv)[1]

e Solvent: Ethanol or Acetonitrile (degassed)[1]

Step-by-Step Methodology:

Setup: In a flame-dried Schlenk tube, combine 1-CBCP (1.0 mmol) and the Trapping Agent
(2.5 mmol) in degassed Ethanol (10 mL).

¢ Initiation: Add

(2.0 mmol) in one portion.

e Reaction: Heat to 60°C under Argon for 4-6 hours.

o Observation: The solution color typically transitions from dark brown (Mn 1ll) to pale
pink/colorless (Mn II).[1]

o Workup: Dilute with Ethyl Acetate, filter through a Celite pad to remove manganese salts.
« Purification: Silica gel chromatography.
e Outcome: Formation of a 1,4-diketone or

-functionalized ketone, retaining the 2-chlorobenzyl core.[1]

Protocol C: Electrophilic Ring Opening to -
Bromoketones

Application: Precursor for Hantzsch Thiazole Synthesis or cyclization to epoxides.[1]
Mechanism: Electrophilic attack of Bromine on the strained ring, followed by nucleophilic attack
of the hydroxyl oxygen (or water) and ring opening.
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Reagents:
e Substrate: 1-CBCP (1.0 equiv)[1]
e Bromine Source: N-Bromosuccinimide (NBS) (1.1 equiv)[1]
e Solvent:
(4:1 mixture)
Step-by-Step Methodology:
o Preparation: Dissolve 1-CBCP (5 mmol) in THF (20 mL) and water (5 mL). Cool to 0°C.[1]
» Addition: Add NBS (5.5 mmol) portion-wise over 10 minutes. Protect from light.[1]
e Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
e Quench: Add saturated

(sodium thiosulfate) to quench excess bromine (solution turns from orange to colorless).

o Extraction: Extract with Diethyl Ether (3 x 30 mL).
e Product:1-bromo-4-(2-chlorophenyl)butan-2-one.
o Validation: Check for characteristic
-bromo ketone shift in NMR (~4.0 ppm for

).[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent pathways available from the central 1-CBCP
hub.
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Caption: Divergent synthetic pathways for 1-CBCP. Blue path: lonic isomerization.[1] Red path:
Radical cross-coupling.[1] Yellow path: Electrophilic functionalization.

Safety & Handling of Cyclopropanols

o Strain Energy: While 1-CBCP is not explosive, the release of 27.5 kcal/mol strain energy
during ring opening is exothermic. Large-scale acid additions must be controlled (slow
addition/cooling).[1]

» Acid Sensitivity: Do not store 1-CBCP in unbuffered chloroform or near acid fumes;
spontaneous rearrangement to the ketone will occur, degrading purity.[1]

e Radical Reactions: Reactions involving Mn(lll) or peroxides should be conducted behind a
blast shield due to potential gas evolution (

byproducts in some fragmentation pathways) and exotherms.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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